N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]morpholine-4-carboxamide

Catalog No.
S7850957
CAS No.
M.F
C17H24ClN3O2
M. Wt
337.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]morpho...

Product Name

N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]morpholine-4-carboxamide

IUPAC Name

N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]morpholine-4-carboxamide

Molecular Formula

C17H24ClN3O2

Molecular Weight

337.8 g/mol

InChI

InChI=1S/C17H24ClN3O2/c18-15-3-1-14(2-4-15)13-20-7-5-16(6-8-20)19-17(22)21-9-11-23-12-10-21/h1-4,16H,5-13H2,(H,19,22)

InChI Key

KPBSACSOOZXJHC-UHFFFAOYSA-N

SMILES

C1CN(CCC1NC(=O)N2CCOCC2)CC3=CC=C(C=C3)Cl

Canonical SMILES

C1CN(CCC1NC(=O)N2CCOCC2)CC3=CC=C(C=C3)Cl
CM156 is a small molecular weight compound with the chemical formula C21H26ClN3O2. It belongs to the class of piperidine-based compounds and has a molecular weight of 385.9 g/mol. CM156 was first synthesized by scientists at Case Western Reserve University in Ohio, USA, for its ability to target dopamine D3 receptors. This receptor is implicated in various neuropsychiatric disorders, including drug addiction, schizophrenia, and Parkinson's disease.
CM156 is a white crystalline powder that is slightly soluble in water. Its melting point is around 209-213°C, and the compound is stable under normal conditions. CM156 displays a high purity level of over 98%, which makes it suitable for various scientific applications. CM156 is a relatively new compound; thus, research regarding its physical and chemical properties is limited.
CM156 is synthesized via a multi-step organic synthesis process involving the formation of several intermediate compounds. The first step involves the reaction of 4-morpholinecarboxylic acid with (4-chlorophenyl)methanol to form a benzyl morpholine intermediate. The intermediate compound is then subjected to coupling with the piperidine derivative to produce CM156.
The characterization of CM156 involves various techniques, including ^1H NMR, LC-MS, and IR spectroscopy, to confirm its chemical structure.
Various analytical methods, including high-performance liquid chromatography (HPLC), gas chromatography (GC), and mass spectrometry (MS), can be used to analyze CM156's purity, solubility, and composition. Other techniques, such as X-ray crystallography and nuclear magnetic resonance spectroscopy (NMR), can be used to determine the three-dimensional structure of CM156.
Research has shown that CM156 is a potent and selective ligand for dopamine D3 receptors. The dopamine D3 receptor is a G-protein coupled receptor (GPCR) that is expressed primarily in the brain. CM156 displays high affinity and selectivity for D3 receptors, making it a potential therapeutic agent for various neuropsychiatric disorders, including addiction, schizophrenia, and Parkinson's disease.
Currently, there are limited studies on CM156's toxicity and safety in scientific experiments. However, preliminary studies have shown that CM156 has a low toxicity profile and is well-tolerated in animal models. Additional experiments are required to establish the compound's safety profile in humans.
CM156's ability to selectively target dopamine D3 receptors has made it a potential drug candidate for various neuropsychiatric disorders. In animal models of drug addiction, CM156 attenuated the reinforcing effects of cocaine and methamphetamine. The compound also showed anxiolytic effects in rodent models of anxiety disorders. Other applications of CM156 include its use as a molecular tool to study dopaminergic signaling and GPCR pharmacology.
Current research on CM156 has been limited to preclinical studies. However, these studies have shown promising results regarding the compound's therapeutic potential. Various pharmaceutical companies are currently investigating CM156's potential as a drug candidate for various neuropsychiatric disorders, and the first-in-human studies are expected to commence in the near future.
The discovery of CM156's ability to selectively target dopamine D3 receptors has significant implications in various fields of research and industry. The compound's potential therapeutic application in neuropsychiatric disorders, particularly drug addiction, schizophrenia, and Parkinson's disease, makes it an attractive drug candidate for the pharmaceutical industry. Additionally, CM156's use as a molecular tool to study dopaminergic signaling and GPCR pharmacology provides researchers with a better understanding of these complex mechanisms.
While CM156 has shown promising results in preclinical studies, several limitations need to be addressed. For example, the compound's low solubility and bioavailability may limit its therapeutic potential. Additionally, the compound's efficacy and safety profile in humans need to be established through further clinical trials. Thus, further research is required to optimize CM156's chemical properties and develop it as a drug candidate.
for CM156 research include optimizing the compound's pharmacokinetic properties to improve its bioavailability and solubility in vivo. Additionally, studies can be conducted to investigate the compound's potential therapeutic effects in other neuropsychiatric disorders, including depression, anxiety disorders, and schizophrenia. Furthermore, researchers can explore the use of CM156 as a therapeutic agent in the treatment of various metabolic disorders such as obesity and diabetes. Finally, future research should focus on developing highly selective and potent dopamine D3 receptor ligands and their efficacy and safety in human clinical trials.

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

337.1557047 g/mol

Monoisotopic Mass

337.1557047 g/mol

Heavy Atom Count

23

Dates

Modify: 2024-01-05

Explore Compound Types